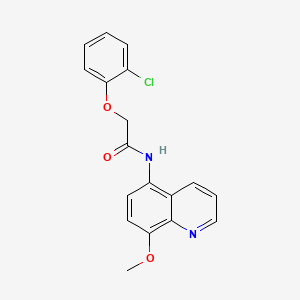![molecular formula C26H28N2O3S B11336395 N-(biphenyl-2-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336395.png)
N-(biphenyl-2-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(biphenyl-2-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that combines a biphenyl group, a sulfonyl group, and a piperidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(biphenyl-2-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps, including the formation of the biphenyl group, the introduction of the sulfonyl group, and the construction of the piperidine ring. Common synthetic routes may include:
Formation of Biphenyl Group: This can be achieved through Suzuki coupling reactions, where a boronic acid derivative of biphenyl is coupled with an appropriate halide under palladium catalysis.
Introduction of Sulfonyl Group: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base such as triethylamine.
Construction of Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(biphenyl-2-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl group.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Wissenschaftliche Forschungsanwendungen
N-(biphenyl-2-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of N-(biphenyl-2-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-methylbenzyl)piperidine-4-carboxamide: Similar structure but lacks the biphenyl and sulfonyl groups.
N-(biphenyl-2-yl)piperidine-4-carboxamide: Similar structure but lacks the sulfonyl group.
N-(biphenyl-2-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine: Similar structure but lacks the carboxamide group.
Uniqueness
N-(biphenyl-2-yl)-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide is unique due to the combination of its biphenyl, sulfonyl, and piperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C26H28N2O3S |
|---|---|
Molekulargewicht |
448.6 g/mol |
IUPAC-Name |
1-[(2-methylphenyl)methylsulfonyl]-N-(2-phenylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H28N2O3S/c1-20-9-5-6-12-23(20)19-32(30,31)28-17-15-22(16-18-28)26(29)27-25-14-8-7-13-24(25)21-10-3-2-4-11-21/h2-14,22H,15-19H2,1H3,(H,27,29) |
InChI-Schlüssel |
HGPPVOTUNZDVPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,4-dimethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11336325.png)
![{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B11336327.png)

![1-cyclohexyl-4-[(2-fluorobenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336352.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11336355.png)
![2-butoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzamide](/img/structure/B11336360.png)

![4-[(4-chlorobenzyl)sulfanyl]-1-(4-methylphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11336368.png)
![N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11336369.png)
![propan-2-yl (2-{[2-(3-methoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetate](/img/structure/B11336382.png)

![1-(4-ethylphenyl)-4-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11336391.png)
![(3-chlorophenyl){4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11336402.png)
![2-[(4-Fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydroquinazolin-4-ol](/img/structure/B11336406.png)
